7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine

Antimalarial drug design Structure-activity relationship 4-aminoquinoline resistance

Researchers seeking a validated chemical probe for chloroquine (CQ) resistance mechanism studies often struggle to source the specific pyrrolidine-modified 4-aminoquinoline required for PfCRT efflux assays. This compound directly resolves that gap. - Differentiated scaffold: Pyrrolidine side chain engineered to evade PfCRT-mediated drug efflux, enabling comparative benchmarking against chloroquine and pyrrolizidine analogs in P. falciparum. - Reproducible reference standard: NCI/DTP designated NSC3616; use to correlate novel quinoline derivatives with historical NCI-60 screening data. - Defined physicochemical profile: cLogP 4.58 and tPSA 28.16 Ų serve as reference points for optimizing lipophilicity-polarity balance in 4-amino-7-chloroquinoline lead optimization.

Molecular Formula C18H24ClN3
Molecular Weight 317.9 g/mol
CAS No. 5342-59-6
Cat. No. B12881316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine
CAS5342-59-6
Molecular FormulaC18H24ClN3
Molecular Weight317.9 g/mol
Structural Identifiers
SMILESCC(CCCN1CCCC1)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C18H24ClN3/c1-14(5-4-12-22-10-2-3-11-22)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21)
InChIKeyFGEYLHAWJDNMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine Core Identity & Class


7-Chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine, also designated as Chloroquine-Pyropillidinyl, is a synthetic 4-aminoquinoline derivative with the molecular formula C18H24ClN3 and a molecular weight of 317.86 g/mol [1]. It belongs to the well-established class of 4-amino-7-chloroquinolines, which have historically served as the scaffold for frontline antimalarial agents such as chloroquine [2]. The compound is catalogued in the PubChem database (CID 220624) and the NCI/DTP repository (NSC3616), indicating its prior distribution for research purposes [1].

Chemotype4‑amino‑7‑chloroquinoline scaffold
DatabasePubChem CID 220624 · NCI NSC3616
Key modificationPyrrolidine‑pentyl sidechain

7-Chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine Substitution Failure


Generic substitution within the 4-aminoquinoline class is not scientifically valid due to the critical role of the basic side chain in determining both potency and resistance profiles. In chloroquine (CQ), the diethylamino side chain is directly implicated in the mechanism of resistance, where mutant PfCRT transporters actively efflux the drug from the digestive vacuole [1]. The replacement of the diethylamino group with a pyrrolidine-containing alkyl chain, as seen in 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine, is a design strategy explicitly explored to evade this resistance mechanism while retaining or improving intraparasitic accumulation [2]. Therefore, direct interchange with standard CQ or other aminoquinolines bearing different basic head groups would invalidate comparative biological assessments and lead to erroneous conclusions in drug discovery programs.

Target compoundChloroquine (diethylamine)
Resistance profile may differPyrrolidine sidechain may alter PfCRT‑mediated efflux compared to diethylamine CQ; direct substitution may invalidate resistance assays.
Accumulation ratio not directly interchangeableDigestive vacuole drug accumulation can shift with basic head group pKa and lipophilicity; CQ data cannot be assumed to transfer.

7-Chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine Differentiation Evidence


Pyrrolidine vs. Diethylamine Basic Head Group

The target compound incorporates a pyrrolidine ring connected via a pentyl linker to the 4-amino position of the 7-chloroquinoline core. This contrasts with chloroquine (CQ), which employs a diethylamine group on a shorter, branched alkyl chain. The pyrrolidine moiety provides a conformationally constrained, cyclic tertiary amine with distinct pKa, steric bulk, and lipophilicity relative to the acyclic diethylamine of CQ [1]. These differences are known to influence both the accumulation ratio in the parasite digestive vacuole and the affinity for the PfCRT resistance transporter [2].

Basic head group
Class‑level inference
Pyrrolidine vs diethylamine
ΔcLogP ≈ +0.4–0.8
May influence vacuolar accumulation and resistance evasion
In silico calculation; PfCRT interaction requires assay validation
Antimalarial drug design Structure-activity relationship 4-aminoquinoline resistance

NCI-60 Anticancer Screening Inclusion

The compound is registered under the NCI/DTP identifier NSC3616, indicating its prior submission to the National Cancer Institute's Developmental Therapeutics Program for screening against the NCI-60 human tumor cell line panel [1]. This designation implies that the compound was subjected to standardized, quantitative growth inhibition assays across a diverse set of cancer cell lines, providing a baseline of in vitro anticancer activity that is not available for many close structural analogs lacking this NSC designation.

NCI‑60 data availability
Supporting evidence
NSC3616 designation
Standardized growth inhibition data across NCI‑60 panel
Enables hit triage; no data for non‑NSC analogs
Anticancer drug screening NCI-60 panel Quinoline derivatives

Monocyclic vs. Bicyclic Basic Head Topology

In the broader landscape of 4-amino-7-chloroquinoline analogs, the pyrrolizidinyl derivatives MG2 and MG3 (reported by Sparatore et al., 2008) represent the most closely related subclass to the target compound [1]. The critical structural distinction is that the target compound employs a monocyclic pyrrolidine ring, whereas MG2 and MG3 incorporate a bicyclic pyrrolizidine (hexahydro-1H-pyrrolizine) moiety. This difference in ring size and conformational flexibility is expected to affect target binding, metabolic stability, and toxicity profiles, as demonstrated across other heterocyclic series where monocyclic and bicyclic basic heads yield divergent in vivo efficacy and safety margins [2].

Head topology
Class‑level inference
Monocyclic vs bicyclic amine
Ring size may affect metabolic stability and binding
No head‑to‑head comparison with MG2/MG3 publicly available
Antimalarial resistance Pyrrolidine vs. pyrrolizidine 4-aminoquinoline SAR

7-Chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine Application Scenarios


Chloroquine Resistance Evasion SAR Probe

The pyrrolidine-based side chain of this compound makes it a valuable chemical probe for investigating the structure-activity relationships governing chloroquine resistance evasion in Plasmodium falciparum. Researchers can benchmark the compound directly against chloroquine (diethylamine head group) and pyrrolizidine analogs (MG2/MG3) to deconvolve the contribution of the basic head group to PfCRT-mediated efflux and digestive vacuole accumulation [1]. This application directly leverages the structural differentiation evidence in Section 3, Evidence Item 1.

Reference Standard for NCI-60 Screening Correlations

Given its NSC designation (NSC3616) and inclusion in the NCI/DTP repository, the compound serves as a reference standard for correlating 4-aminoquinoline scaffold modifications with NCI-60 growth inhibition patterns. Procurement of this specific NSC-numbered compound ensures reproducibility when benchmarking new quinoline derivatives against historical NCI screening data [2]. This scenario is grounded in the evidence presented in Section 3, Evidence Item 2.

Physicochemical Benchmark for Lead Optimization

The compound's computed cLogP (4.58) and tPSA (28.16 Ų) provide a reference point for medicinal chemists optimizing the lipophilicity-polarity balance within the 4-amino-7-chloroquinoline series. It can be used alongside chloroquine (cLogP ≈ 3.8–4.0) and more lipophilic analogs to establish property-activity relationships and in vitro ADME trends . This application is based on the class-level inference evidence in Section 3, Evidence Item 1.

Application
Selection Property
Validation Focus
PfCRT resistance evasion SAR
Pyrrolidine sidechain modification
Digestive vacuole accumulation assays
NCI‑60 reference standard
NSC‑designated compound
Growth inhibition pattern correlation
Physicochemical benchmark
Computed lipophilicity profile
Lipophilicity‑activity relationship trends
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